6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one
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Overview
Description
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridone with an appropriate alkylating agent, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylpyridine: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-pyridone: Lacks the aminoethyl group, reducing its potential for hydrogen bonding.
6-(2-Aminoethyl)pyridine: Similar structure but without the ethyl group, affecting its chemical properties.
Uniqueness
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-(2-aminoethyl)-1-ethylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-11-8(6-7-10)4-3-5-9(11)12/h3-5H,2,6-7,10H2,1H3 |
InChI Key |
GBZRVRQORJMJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC=C1CCN |
Origin of Product |
United States |
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